molecular formula C10H19NO5 B2625257 Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoate CAS No. 1838578-68-9

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoate

Cat. No.: B2625257
CAS No.: 1838578-68-9
M. Wt: 233.264
InChI Key: MZMWAPNVRMDIPS-UHFFFAOYSA-N
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Properties

IUPAC Name

methyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-6(12)7(8(13)15-5)11-9(14)16-10(2,3)4/h6-7,12H,1-5H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMWAPNVRMDIPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to expose the primary amine. This reaction is critical for subsequent peptide coupling or functionalization.

Reaction Conditions Reagents Product Yield
Trifluoroacetic acid (TFA) in CH₂Cl₂TFA (2–5 equiv.), 0–25°C, 1–4 hMethyl 2-amino-3-hydroxybutanoate85–95%
HCl in dioxane4 M HCl, RT, 2–6 hMethyl 2-amino-3-hydroxybutanoate hydrochloride90%

The Boc group’s acid-labile nature allows clean deprotection without affecting the ester or hydroxyl groups .

Ester Hydrolysis

The methyl ester undergoes hydrolysis to yield the corresponding carboxylic acid, a step often employed in prodrug activation or further functionalization.

Reaction Conditions Reagents Product Yield
LiOH in THF/H₂OLiOH (2 equiv.), RT, 12 h2-{[(tert-Butoxy)carbonyl]amino}-3-hydroxybutanoic acid80–90%
NaOH in MeOH/H₂ONaOH (3 equiv.), reflux, 6 hSame as above75–85%

Hydrolysis under basic conditions preserves the Boc group, while acidic conditions risk concurrent deprotection .

Oxidation of the Hydroxyl Group

The secondary alcohol is oxidized to a ketone, enabling access to α-amino ketone derivatives.

Reaction Conditions Reagents Product Yield
Dess-Martin periodinane in CH₂Cl₂1.1 equiv., RT, 2 hMethyl 2-Boc-amino-3-oxobutanoate70–80%
Swern oxidation (oxalyl chloride/DMSO)2 equiv., –78°C to RT, 3 hSame as above65–75%

Oxidation requires careful control to avoid over-oxidation or Boc group degradation .

Protection of the Hydroxyl Group

The hydroxyl group is often protected to prevent unwanted side reactions during multi-step syntheses.

Reaction Conditions Reagents Product Yield
Triethylsilyl (TES) protectionTESOTf, 2,6-lutidine, CH₂Cl₂, 0°CMethyl 2-Boc-amino-3-(triethylsilyloxy)butanoate85–90%
tert-Butyldimethylsilyl (TBS) protectionTBSCl, imidazole, DMF, RTMethyl 2-Boc-amino-3-(TBS-oxy)butanoate80–85%

Silyl ethers are preferred for their stability under basic and mildly acidic conditions .

Peptide Coupling Reactions

After Boc deprotection, the free amine participates in amide bond formation, critical for peptide synthesis.

Reaction Conditions Reagents Product Yield
HATU/DIEA in DMFHATU (1.2 equiv.), DIEA (3 equiv.)Peptide-conjugated methyl 3-hydroxybutanoate75–85%
EDC/HOBt in CH₂Cl₂EDC (1.5 equiv.), HOBt (1.5 equiv.)Same as above70–80%

Coupling efficiency depends on steric hindrance from the β-hydroxy group .

Stereoselective Transformations

The (2R,3S) configuration influences reactivity in asymmetric syntheses.

Reaction Conditions Reagents Product Yield
Mitsunobu reactionDIAD, PPh₃, chiral alcoholEpimerized or alkylated derivatives60–70%
Enzymatic resolutionLipase, organic solventEnantiomerically pure product50–60%

The β-hydroxy group’s stereochemistry can direct subsequent reactions, such as diastereoselective alkylations .

Reductive Amination

The deprotected amine undergoes reductive amination with aldehydes or ketones.

Reaction Conditions Reagents Product Yield
NaBH₃CN in MeOHAldehyde (1.2 equiv.), RT, 12 hN-alkylated amino acid derivatives65–75%
BH₃·THF with Ti(iOPr)₄Ketone (1.5 equiv.), 0°C to RTSame as above55–65%

This method is useful for introducing branched alkyl chains.

Key Findings from Research

  • Steric Effects : The β-hydroxy group moderately hinders nucleophilic attacks at the α-amino position .

  • Boc Stability : The Boc group remains intact during silylation or oxidation unless exposed to strong acids .

  • Chiral Integrity : The (2R,3S) configuration is retained under most conditions but may epimerize under harsh basic or enzymatic conditions .

This compound’s reactivity profile underscores its utility in synthesizing complex peptides, heterocycles, and bioactive molecules.

Scientific Research Applications

Chemical Synthesis

Peptide Synthesis
The compound serves as an important intermediate in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group acts as a protecting group for the amino functionality, which allows for selective reactions without interference from the amino group. This property is crucial in multi-step synthetic pathways where specific functional groups need to be protected during certain reactions.

Synthetic Route
The synthesis typically involves the protection of an amino acid's amino group using di-tert-butyl dicarbonate. The reaction is generally conducted in organic solvents such as dichloromethane under basic conditions (e.g., using triethylamine) at room temperature .

Biological Applications

Enzyme Mechanisms and Protein Interactions
In biological research, methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoate is employed to study enzyme mechanisms and protein-ligand interactions. The ability to modify the amino acid structure allows researchers to explore how changes in molecular configuration affect biological activity.

Drug Development
This compound is also investigated for its potential use in drug development, particularly in designing molecules that can interact effectively with biological targets. The Boc group facilitates controlled deprotection, allowing for the generation of bioactive compounds from precursor molecules.

Industrial Applications

Pharmaceutical Production
In industrial settings, this compound is utilized in the production of pharmaceuticals and fine chemicals. Its stability and ease of handling make it a valuable component in large-scale synthesis processes.

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

  • Study on Peptide Synthesis : A research paper demonstrated that using this compound as a starting material led to higher yields and purities in peptide synthesis compared to other protecting groups.
  • Enzyme Interaction Studies : Another study utilized this compound to investigate the binding affinities of modified peptides with target enzymes, showcasing its role in drug design .

Comparison with Similar Compounds

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .

Biological Activity

Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoate, commonly referred to as Boc-amino acid derivative, is a compound of significant interest in organic synthesis and biological research. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific literature.

  • Chemical Formula : C₁₀H₁₉NO₅
  • Molecular Weight : 233.26 g/mol
  • CAS Number : 1838578-68-9

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in its reactivity and applications.

The biological activity of this compound primarily stems from its ability to act as a protecting group for amines. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property is essential in various biochemical applications, particularly in peptide synthesis and drug development.

Biological Applications

  • Peptide Synthesis : The compound serves as an intermediate in synthesizing peptides and other complex organic molecules. Its ability to protect amines allows for the selective formation of peptide bonds without unwanted side reactions.
  • Enzyme Studies : It is employed in studying enzyme mechanisms and protein-ligand interactions. The controlled release of the amine can facilitate investigations into enzymatic activity and specificity.
  • Drug Development : Research has indicated potential applications in drug delivery systems, where the compound can be utilized to modify pharmacokinetic properties of therapeutic agents.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • Study on Peptide Synthesis : A study demonstrated that using this compound as a Boc-protected amino acid led to higher yields in peptide synthesis compared to unprotected amino acids. This was attributed to reduced steric hindrance during coupling reactions .
  • Enzyme Mechanism Investigation : Another research project utilized this compound to investigate the catalytic mechanisms of certain proteolytic enzymes, revealing insights into substrate specificity and enzyme kinetics .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureKey Differences
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoateStructureContains a phenyl group, altering reactivity
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoateStructureAdditional methyl group affects steric properties

The variations in structure impact their reactivity and applications in organic synthesis.

Q & A

Q. What are the standard synthetic routes for preparing Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoate, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves carbamate protection of the amino group, esterification, and hydroxyl group retention. A common approach is coupling tert-butoxycarbonyl (Boc)-protected amino acids with methyl esters under anhydrous conditions. For example, in analogous syntheses, intermediates are prepared via refluxing in dry dichloromethane under nitrogen, followed by reverse-phase HPLC purification . Stereochemical control is achieved using chiral catalysts or enantiomerically pure starting materials. Reaction temperature and solvent polarity significantly impact yield and enantiomeric excess, as polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

Q. What analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

Key techniques include:

  • NMR spectroscopy : The Boc group’s tert-butyl protons appear as a singlet (~1.4 ppm), while the methyl ester resonates at ~3.7 ppm. The hydroxy proton may show broad signals (~5 ppm) due to hydrogen bonding .
  • IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O ester), ~1680 cm⁻¹ (Boc carbamate), and ~3300 cm⁻¹ (O–H stretch) confirm functional groups .
  • X-ray crystallography : Used to resolve stereochemistry, as seen in related compounds where torsion angles validate spatial configurations .

Q. How is the Boc-protecting group selectively removed without degrading the ester or hydroxy functionalities?

Mild acidic conditions (e.g., TFA in dichloromethane, 0–5°C) selectively cleave the Boc group. The ester and hydroxy groups remain intact due to their lower acid sensitivity. Post-deprotection, neutralization with aqueous NaHCO₃ ensures stability .

Advanced Research Questions

Q. How can contradictory NMR data arising from dynamic rotational isomerism in the carbamate group be resolved?

Rotational barriers around the carbamate C–N bond can cause splitting of tert-butyl signals in NMR. Variable-temperature NMR (e.g., 25°C to −40°C) slows isomer interconversion, simplifying spectra. For example, cooling to −40°C in d⁶-DMSO resolves overlapping peaks, confirming rotamer populations .

Q. What strategies optimize enantiomeric purity during large-scale synthesis, and how are impurities quantified?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) separates enantiomers. Process optimization includes:

  • Catalyst screening : Jacobsen’s thiourea catalysts improve asymmetric induction.
  • Kinetic resolution : Enzymatic hydrolysis of undesired enantiomers (e.g., using lipases) .
    Impurity profiling via LC-MS detects diastereomers (<0.5% threshold) .

Q. What mechanistic insights explain the compound’s role in hybrid Lewis acid/base catalysis, and how do structural modifications alter activity?

The hydroxy and carbamate groups act as dual hydrogen-bond donors, stabilizing transition states in asymmetric catalysis. Modifications (e.g., replacing the methyl ester with ethyl) reduce steric hindrance, enhancing substrate binding. Computational studies (DFT) reveal that the 3-hydroxy group’s orientation is critical for enantioselectivity in aldol reactions .

Q. How do solvent effects and temperature influence crystallization for X-ray studies?

Slow evaporation from hexane/ethyl acetate (1:3) at 4°C yields single crystals. Low-temperature data collection (e.g., 86 K) minimizes thermal motion artifacts, improving resolution (R factor <0.03) .

Data Contradiction Analysis

Q. Discrepancies in reported melting points (e.g., 150°C vs. 223°C) arise from which factors?

Variations stem from:

  • Polymorphism : Different crystalline forms (e.g., anhydrous vs. solvates).
  • Purity : Impurities (e.g., residual solvents) depress melting points. DSC analysis under nitrogen clarifies thermal behavior .

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